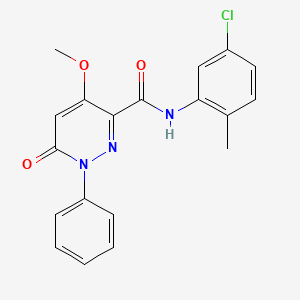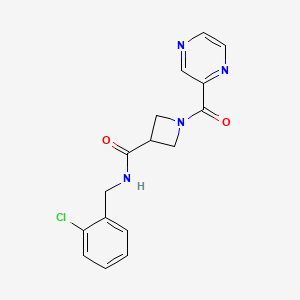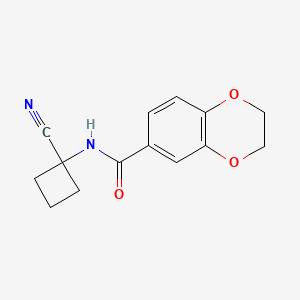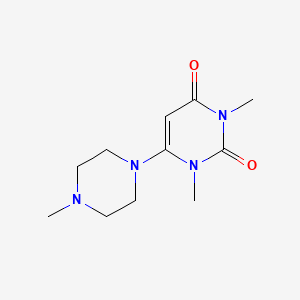
N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis Approaches: Innovative chemical synthesis methods have been explored for compounds with structures related to N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. For instance, synthesis techniques involving reactions of specific precursors under controlled conditions have led to the creation of novel compounds with potential biological activities. These methods emphasize the importance of structural precision in drug development and the exploration of new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Biological Applications
Cytotoxicity and Antimicrobial Activity
Research has demonstrated the cytotoxic and antimicrobial potential of compounds structurally related to this compound. For example, certain synthesized derivatives have shown in vitro cytotoxic activity against cancer cells and antimicrobial efficacy, suggesting their potential use in developing new cancer therapies and antimicrobial agents. Such studies underline the importance of exploring the biological activities of synthetic compounds for therapeutic applications (N. Patel & S. D. Patel, 2010).
Antitumor and Enzyme Inhibition
Innovative compounds similar to this compound have been synthesized and evaluated for their potential as c-Met kinase inhibitors and for cytotoxic activity against various cancer cell lines. These studies contribute to the development of new antitumor agents and offer insights into the therapeutic potential of such compounds in treating different forms of cancer (Ju Liu et al., 2020).
作用機序
Target of Action
Similar compounds have been found to targetEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway, given its potential target. This pathway is critical for the survival and virulence of many bacteria, including Mycobacterium tuberculosis . By inhibiting a key enzyme in this pathway, the compound could disrupt the bacteria’s ability to produce essential components of its cell wall, leading to its death or growth inhibition.
Result of Action
The result of the compound’s action would likely be the death or growth inhibition of the bacteria, given its potential mode of action and the importance of its target pathway . This could potentially make the compound effective as an antibacterial agent, particularly against strains of bacteria that rely heavily on the fatty acid synthesis pathway.
Safety and Hazards
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-8-9-13(20)10-15(12)21-19(25)18-16(26-2)11-17(24)23(22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWSVVIYXPRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)




amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)
